
5-Bromo-2,3,4-trifluorobenzoic acid
Overview
Description
5-Bromo-2,3,4-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3,4-trifluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern on the benzene ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process typically includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3,4-trifluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Grignard Reagents: For substitution reactions.
Palladium Catalysts: For coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield carboxylic acids or ketones .
Scientific Research Applications
5-Bromo-2,3,4-trifluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3,4-trifluorobenzoic acid
- 3-Bromo-2,4,5-trifluorobenzoic acid
- 5-Bromo-2,3,4-trifluorobenzonitrile
- 5-Bromo-2,3,4-trifluorobenzaldehyde
Uniqueness
5-Bromo-2,3,4-trifluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable for specific applications where these properties are desired.
Biological Activity
5-Bromo-2,3,4-trifluorobenzoic acid (C7H2BrF3O2) is a halogenated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound features a unique substitution pattern on the benzene ring, which influences its chemical reactivity and biological properties. The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and trifluoromethyl groups attached to the aromatic ring. Its molecular structure can be represented as follows:
Target Enzymes
Research indicates that trifluorobenzoic acid derivatives exhibit inhibitory activity against d-amino acid oxidases (DAAO). This enzyme plays a crucial role in the metabolism of d-amino acids, which are important in various physiological processes.
Mode of Action
The mechanism of action involves the compound facilitating concerted metalation-deprotonation steps that are critical in catalyzing biochemical reactions. This property makes it a valuable synthetic intermediate in pharmaceutical applications.
Biochemical Pathways
This compound is known to interact with various biochemical pathways:
- Inhibition of DAAO : The inhibition of DAAO can lead to increased levels of d-amino acids, which may have implications in neurochemistry and psychopharmacology.
- Synthesis Intermediates : It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals, highlighting its versatility in medicinal chemistry.
Case Studies
- Anticancer Properties : A study explored the synthesis of derivatives from this compound that exhibited anticancer activity. These derivatives were shown to inhibit cancer cell proliferation in vitro.
- Pharmacological Applications : Investigations into its role as a precursor for novel drug candidates have revealed potential applications in treating neurological disorders due to its DAAO inhibitory effects.
Data Table: Summary of Biological Activities
Toxicity and Safety
While exploring the biological activities of this compound, it is essential to consider safety and toxicity profiles. The compound should be handled with care due to its reactivity and potential hazards associated with inhalation or skin contact.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Bromo-2,3,4-trifluorobenzoic acid to achieve high purity?
- Methodological Answer : Synthesis optimization requires careful selection of brominating agents and reaction conditions. For fluorinated benzoic acid derivatives, demonstrates that using aqueous sulfuric acid as a solvent with brominating agents (e.g., Br₂ or HBr) achieves high purity (93–99%). Key parameters include:
- Temperature control (20–40°C) to minimize side reactions.
- Stoichiometric excess of brominating agent (1.2–1.5 equivalents).
- Post-reaction neutralization with NaOH to isolate the product.
Purity can be verified via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- ¹H/¹⁹F NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 7.5–8.5 ppm) and fluorine environments (δ -110 to -130 ppm for CF₃ groups). Coupling patterns confirm substitution positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode confirms the molecular ion peak ([M-H]⁻ at m/z 260.92 for C₇H₂BrF₃O₂) .
- IR Spectroscopy : Detect carboxylate C=O stretching (~1680 cm⁻¹) and Br-C vibrations (~550 cm⁻¹) .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer :
- Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the carboxyl group or debromination.
- Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade purity.
- For long-term storage, consider inert atmospheres (argon or nitrogen) .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, achieving >95% recovery.
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) as eluent. Monitor fractions via TLC (Rf ~0.3 under UV).
- Acid-Base Extraction : Dissolve crude product in 1M NaOH, wash with DCM, and re-precipitate with HCl (pH 2–3) .
Q. How can researchers confirm the absence of regioisomeric impurities in synthesized this compound?
- Methodological Answer :
- 2D NMR (COSY/NOESY) : Identify through-space correlations between adjacent substituents (e.g., Br and F atoms).
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (if single crystals are obtainable).
- GC-MS with Derivatization : Convert the acid to its methyl ester (using BF₃-MeOH) and analyze fragmentation patterns .
Advanced Research Questions
Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups activate the bromine atom for Suzuki-Miyaura coupling. Key steps:
- Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C.
- Coupling partners (e.g., aryl boronic acids) should have electron-donating groups to balance reactivity.
- Monitor reaction progress via ¹⁹F NMR to track fluorine environment changes .
Q. What strategies resolve contradictions in reported reaction yields for halogenation steps in fluorinated benzoic acid derivatives?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., over-halogenation). Mitigation strategies include:
- Kinetic Control : Lower reaction temperatures (0–10°C) to favor mono-bromination.
- Protecting Groups : Temporarily protect the carboxyl group as a methyl ester to direct bromination to the desired position.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict bromine’s regioselectivity in polyfluorinated systems .
Q. How can crystallographic data improve the design of this compound derivatives for enzyme inhibition?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., microbial leucyl-tRNA synthetase).
- Analyze hydrogen bonding between the carboxyl group and active-site residues (e.g., Arg/Lys).
- Modify substituents to enhance π-π stacking with aromatic pockets (e.g., Trp or Phe residues) .
Q. What analytical approaches differentiate degradation products of this compound under oxidative conditions?
- Methodological Answer :
- LC-HRMS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile. Degradation products (e.g., debrominated or hydroxylated species) show distinct m/z shifts.
- Isotopic Labeling : Introduce ¹⁸O during hydrolysis to track carboxyl group stability via MS .
Q. How do steric and electronic effects influence the acidity of this compound compared to its analogs?
- Methodological Answer :
- Acidity Measurement : Use potentiometric titration in DMSO to determine pKa. The trifluoromethyl group lowers pKa (~1.8) compared to non-fluorinated analogs (pKa ~4.2).
- Hammett Analysis : Correlate σ values of substituents (Br: +0.23, CF₃: +0.54) with acidity trends.
- DFT Calculations : Compare charge distribution at the carboxyl oxygen using B3LYP/6-311+G(d,p) .
Properties
IUPAC Name |
5-bromo-2,3,4-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIATTAAVBLNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455895 | |
Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-85-1 | |
Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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